

A Comprehensive Spectroscopic Guide to (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Cat. No.: B152191

[Get Quote](#)

This technical guide provides a detailed analysis of the spectroscopic data for **(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid**. This compound is a crucial chiral building block in synthetic organic chemistry and drug development.^{[1][2]} The following sections offer an in-depth exploration of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, grounded in fundamental principles and supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's structural characterization for quality control, reaction monitoring, and final product validation.

Introduction: The Significance of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, also known by synonyms such as Moc-D-Phg-OH, is a derivative of the non-proteinogenic amino acid D-phenylglycine.^[3] Its defined stereochemistry and the presence of versatile functional groups—a carboxylic acid, a carbamate (Moc protecting group), and a phenyl ring—make it a highly valuable intermediate. ^[1] It is frequently utilized in the synthesis of complex, biologically active molecules, including peptide-based pharmaceuticals.^[2] Accurate and comprehensive characterization of this starting material is paramount to ensure the stereochemical integrity and purity of the final therapeutic agents. Spectroscopic techniques, particularly NMR and IR, are indispensable and definitive tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, offering an unambiguous map of the carbon and proton framework of the molecule. Commercial suppliers of this compound confirm its structure via ^1H NMR analysis.[\[4\]](#)

^1H NMR Spectroscopy: Elucidating the Proton Environment

Proton NMR (^1H NMR) is the primary method for confirming the identity and purity of **(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid**. The spectrum is characterized by distinct, well-resolved signals for each type of proton in the molecule.

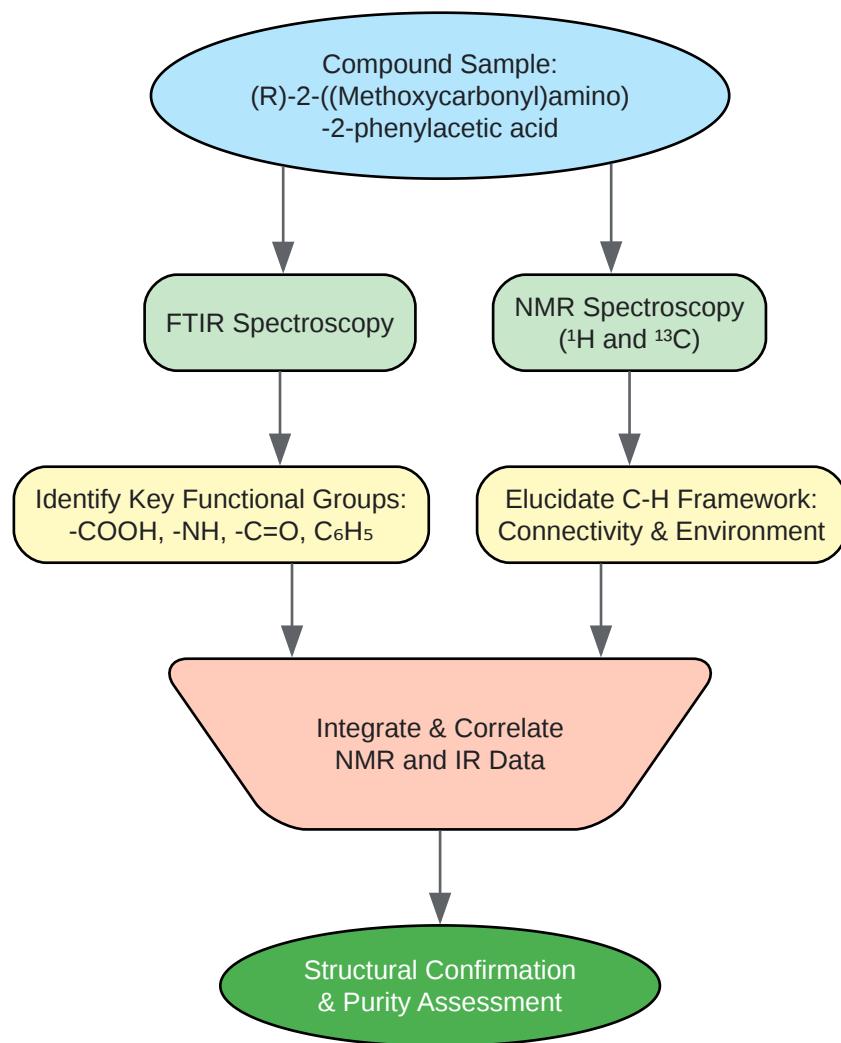
Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube. The choice of solvent can affect the chemical shifts of exchangeable protons (NH and OH).
- **Instrumentation:** Acquire the spectrum using a Fourier-transform NMR spectrometer with a proton resonance frequency of 400 MHz or higher to ensure adequate signal dispersion.
- **Acquisition Parameters:**
 - Pulse Angle: 30-90°
 - Spectral Width: Typically -2 to 12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 8-16 scans are usually sufficient for a high-purity sample.
- **Data Processing:** Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Key Insights

The expected chemical shifts (δ), multiplicities, and integrations for the protons are summarized below.

Proton Assignment	Chemical Shift (δ) Range (ppm)	Multiplicity	Integration	Key Insights and Causality
Carboxylic Acid (COOH)	12.0 - 13.5	Broad Singlet	1H	The highly deshielded nature and broadness are characteristic of a carboxylic acid proton involved in hydrogen bonding and chemical exchange.
Phenyl (C ₆ H ₅)	7.25 - 7.45	Multiplet	5H	These aromatic protons are in a complex splitting pattern due to coupling with each other. Their downfield position is due to the deshielding effect of the ring current.
Amide (NH)	~7.5 - 8.5 (in DMSO-d ₆)	Doublet	1H	The chemical shift is solvent-dependent. It appears as a doublet due to coupling with the adjacent methine (α-CH) proton.
Methine (α-CH)	~5.2 - 5.4	Doublet	1H	This proton is significantly


deshielded by the adjacent phenyl ring, nitrogen, and carbonyl group. It is split into a doublet by the amide (NH) proton.

Methoxy (OCH ₃)	~3.6	Singlet	3H	This signal is a sharp singlet as there are no adjacent protons to couple with. Its position is characteristic of a methyl ester or carbamate.
-----------------------------	------	---------	----	--

Workflow for ¹H NMR Analysis

[Click to download full resolution via product page](#)

Caption: Integrated workflow for structural verification.

Conclusion

The combined and correlated data from ¹H NMR, ¹³C NMR, and IR spectroscopy provide a definitive and comprehensive characterization of **(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid**. The ¹H NMR confirms the proton environment and connectivity, the ¹³C NMR validates the carbon skeleton, and the IR spectrum rapidly identifies all critical functional groups. This multi-technique approach ensures the structural integrity, identity, and purity of this vital chiral building block, providing the necessary confidence for its use in research, development, and manufacturing of high-value chemical and pharmaceutical products.

References

- MedChemExpress (MCE). (2023). Certificate of Analysis for **(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid**. This document confirms that the ¹H NMR spectrum is consistent with the compound's structure. URL: https://www.medchemexpress.com/cas_50890-96-5.html [4]2. Guidechem. (2024). (R)-2-(methoxycarbonylamino)-2-phenylacetic acid 50890-96-5 wiki. Provides physical and chemical properties and notes its use as a chiral building block. URL: <https://www.guidechem.com/wiki/50890-96-5.html> [1]3. ChemBK. (2024). (2R)-2-[(methoxycarbonyl)amino]-2-phenylacetic acid Introduction. Describes the compound's use in the synthesis of biologically active peptide compounds. URL: https://www.chembk.com/en/product/detail/50890-96-5_1460399 [2]4. Sigma-Aldrich. (2024). Product Page for **(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid**. Lists synonyms and basic properties. URL: <https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h3d67f637> [5]5. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. A foundational textbook providing standard protocols and interpretation principles for NMR and IR spectroscopy. URL: <https://www.cengage.com>
- Myers, A. M., et al. (2005). Highly Practical Methodology for the Synthesis of d- and L- α -Amino Acids, N-Protected α -Amino Acids, and N-Methyl- α -amino Acids. Journal of the American Chemical Society. This paper provides context on the synthesis and characterization of N-protected amino acids. URL: <https://pubs.acs.org/doi/10.1021/ja0441964>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]

- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152191#spectroscopic-data-for-r-2-methoxycarbonyl-amino-2-phenylacetic-acid-nmr-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com